molecular formula C18H19NO5S B11781106 Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No.: B11781106
M. Wt: 361.4 g/mol
InChI Key: KHSKTNQKTPZSIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of an ethyl ester group, a phenylsulfonyl group, and a benzo[b][1,4]oxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves multiple steps. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazine ring can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate can be compared with other benzoxazine derivatives:

    Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: Similar structure but lacks the phenylsulfonyl group.

    Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Contains a fluoro substituent instead of the phenylsulfonyl group.

    4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid: Contains a benzoic acid group instead of the ethyl ester.

These comparisons highlight the unique presence of the phenylsulfonyl group in this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetate

InChI

InChI=1S/C18H19NO5S/c1-2-23-18(20)12-14-13-19(16-10-6-7-11-17(16)24-14)25(21,22)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3

InChI Key

KHSKTNQKTPZSIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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